Cas no 1805969-28-1 (3,4-Dibromo-5-(difluoromethyl)pyridine-2-acetic acid)

3,4-Dibromo-5-(difluoromethyl)pyridine-2-acetic acid 化学的及び物理的性質
名前と識別子
-
- 3,4-Dibromo-5-(difluoromethyl)pyridine-2-acetic acid
-
- インチ: 1S/C8H5Br2F2NO2/c9-6-3(8(11)12)2-13-4(7(6)10)1-5(14)15/h2,8H,1H2,(H,14,15)
- InChIKey: XTNWUEBXHAHNJI-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C(C(F)F)=CN=C1CC(=O)O)Br
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 243
- トポロジー分子極性表面積: 50.2
- 疎水性パラメータ計算基準値(XlogP): 2.4
3,4-Dibromo-5-(difluoromethyl)pyridine-2-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029074428-250mg |
3,4-Dibromo-5-(difluoromethyl)pyridine-2-acetic acid |
1805969-28-1 | 97% | 250mg |
$504.00 | 2022-04-01 | |
Alichem | A029074428-1g |
3,4-Dibromo-5-(difluoromethyl)pyridine-2-acetic acid |
1805969-28-1 | 97% | 1g |
$1,549.60 | 2022-04-01 | |
Alichem | A029074428-500mg |
3,4-Dibromo-5-(difluoromethyl)pyridine-2-acetic acid |
1805969-28-1 | 97% | 500mg |
$831.30 | 2022-04-01 |
3,4-Dibromo-5-(difluoromethyl)pyridine-2-acetic acid 関連文献
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
3,4-Dibromo-5-(difluoromethyl)pyridine-2-acetic acidに関する追加情報
Professional Introduction to 3,4-Dibromo-5-(difluoromethyl)pyridine-2-acetic Acid (CAS No. 1805969-28-1)
3,4-Dibromo-5-(difluoromethyl)pyridine-2-acetic acid is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1805969-28-1, is a derivative of pyridine and features a unique structural configuration that makes it particularly valuable for synthetic applications. The presence of both bromo and difluoromethyl substituents on the pyridine ring endows it with distinct reactivity patterns, which are exploited in various chemical transformations.
The compound's molecular structure, characterized by a carboxylic acid group at the 2-position and bromine atoms at the 3 and 4 positions, along with a difluoromethyl group at the 5-position, contributes to its versatility in organic synthesis. These functional groups provide multiple sites for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecules. The carboxylic acid moiety, in particular, allows for reactions such as esterification, amidation, and coupling reactions, which are fundamental in drug discovery processes.
In recent years, there has been growing interest in exploring the pharmacological potential of pyridine derivatives. The structural features of 3,4-Dibromo-5-(difluoromethyl)pyridine-2-acetic acid make it an attractive candidate for developing novel therapeutic agents. Specifically, the bromo and difluoromethyl groups are known to enhance binding affinity to biological targets, which is a critical factor in drug design. This has led to several studies investigating its role as a precursor in the synthesis of bioactive compounds.
One of the most compelling aspects of this compound is its utility in medicinal chemistry. Researchers have leveraged its unique structure to develop inhibitors targeting various disease pathways. For instance, studies have demonstrated its potential in the synthesis of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The pyridine core is a common scaffold in many pharmacologically active molecules, and modifications at specific positions can significantly alter biological activity.
The difluoromethyl group is particularly noteworthy due to its ability to improve metabolic stability and binding interactions with biological receptors. This feature has been extensively studied in the development of antiviral and anticancer drugs. In particular, compounds containing difluoromethyl groups often exhibit enhanced binding affinities and longer half-lives in vivo. The bromo substituents further enhance reactivity, allowing for selective functionalization at multiple sites on the molecule.
Recent advances in synthetic methodologies have further expanded the applications of 3,4-Dibromo-5-(difluoromethyl)pyridine-2-acetic acid. Techniques such as cross-coupling reactions and palladium-catalyzed transformations have enabled researchers to introduce additional functional groups with high precision. These methods have been instrumental in creating libraries of derivatives for high-throughput screening (HTS), a key step in drug discovery pipelines.
The compound's role as an intermediate has also been highlighted in industrial applications. Pharmaceutical companies often rely on such specialized intermediates to streamline their synthetic routes and improve yield. The efficiency of these processes can significantly impact the cost-effectiveness and scalability of drug production. As a result, 3,4-Dibromo-5-(difluoromethyl)pyridine-2-acetic acid has become an indispensable tool in modern synthetic chemistry.
From a regulatory perspective, this compound benefits from being classified as a specialty chemical rather than a hazardous or controlled substance. This classification simplifies its handling and distribution, making it more accessible for research purposes. However, it is essential for laboratories to adhere to standard safety protocols when working with any chemical compound.
The future prospects for this compound are promising, with ongoing research exploring new synthetic pathways and pharmacological applications. As our understanding of molecular interactions continues to evolve, so too will the ways in which 3,4-Dibromo-5-(difluoromethyl)pyridine-2-acetic acid is utilized. Its unique structural features ensure that it will remain a relevant and valuable component in both academic research and industrial settings.
In conclusion, 3,4-Dibromo-5-(difluoromethyl)pyridine-2-acetic acid (CAS No. 1805969-28-1) represents a significant advancement in chemical synthesis and pharmaceutical development. Its versatile structure and reactivity make it an indispensable tool for researchers seeking to develop novel therapeutic agents. As new methodologies emerge and our understanding of biological systems deepens, this compound will undoubtedly continue to play a pivotal role in advancing medical science.
1805969-28-1 (3,4-Dibromo-5-(difluoromethyl)pyridine-2-acetic acid) 関連製品
- 927888-44-6(4,7,10-Trioxa-14-azapentadecan-1-amine, 15,15,15-triphenyl-)
- 928652-45-3(Escitalopram Didesmethyl)
- 686743-53-3(N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-methyl-1H-indol-3-yl)sulfonylacetamide)
- 2680680-91-3(benzyl N-3-bromo-1-(propan-2-yl)-1H-pyrazol-4-ylcarbamate)
- 379244-68-5(1-(4-tert-butylbenzenesulfonyl)piperazine)
- 127813-33-6(2-(Pyrimidin-2-ylthio)phenylamine hydrochloride)
- 2245966-28-1(Daxdilimab)
- 2229312-17-6(1-{bicyclo2.2.1hept-5-en-2-yl}cyclopentane-1-carboxylic acid)
- 1648930-07-7(1,3,2-Dioxaborolane, 2-[3-[(3-methoxyphenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-)
- 2171657-12-6(1-2-(methylamino)acetylazetidine-2-carboxamide)


